Etrabamine

Description

Properties

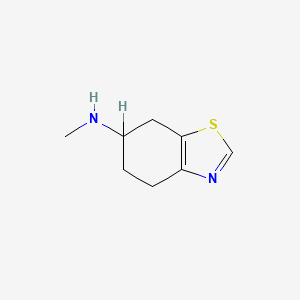

IUPAC Name |

N-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-9-6-2-3-7-8(4-6)11-5-10-7/h5-6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSVAKPJAOSZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C(C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10867929 | |

| Record name | N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10867929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70590-58-8 | |

| Record name | Etrabamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070590588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETRABAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55R69267Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Overview of Etravirine Synthesis Challenges

The synthesis of etravirine traditionally faces challenges such as long reaction times, low overall yields, and difficulty in obtaining starting materials. Improving these aspects is critical for cost-effective and scalable production suitable for pharmaceutical use.

Conventional Synthetic Route

The conventional synthesis of etravirine involves multiple steps starting from specific aromatic amines and involves cyclization, chlorination, bromination, nucleophilic substitution, and ammonification reactions. Key intermediates are prepared through:

- Cyclization of starting materials with diethylmalonate in the presence of sodium ethoxide.

- Treatment with phosphoryl chloride (POCl3) to form chlorinated derivatives.

- Bromination under controlled temperature and pH conditions.

- Successive nucleophilic substitution and ammonification to yield etravirine.

Table 1: Conventional Synthesis Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Cyclization | Cyclization | Diethylmalonate, sodium ethoxide, ethanol | Forms intermediate 13 |

| Chlorination | Electrophilic substitution | POCl3, controlled temperature | Forms derivative 14 |

| Bromination | Halogenation | Bromine in DCM, 0–5 °C, 5 hours | Controlled pH 8–10 |

| Nucleophilic substitution | Substitution | Sodium salt of amine, ammonification | Multiple steps to final product |

| Purification | Recrystallization | Ethyl acetate, activated charcoal | Final product yield ~80.2% |

Microwave-Promoted Amination Method

A significant advancement in etravirine synthesis is the microwave-promoted amination technique, which enhances reaction efficiency and yield. This method reduces the amination reaction time drastically from 12 hours to 15 minutes and improves the overall yield from 30.4% to 38.5%.

- Microwave irradiation accelerates the nucleophilic substitution reactions.

- The method is practical for scale-up synthesis.

- It lowers production costs by reducing energy and time requirements.

Table 2: Comparison of Conventional vs Microwave-Promoted Amination

| Parameter | Conventional Method | Microwave-Promoted Method |

|---|---|---|

| Amination Reaction Time | 12 hours | 15 minutes |

| Overall Yield | 30.4% | 38.5% |

| Scalability | Moderate | High |

| Cost Efficiency | Lower | Higher |

Detailed Reaction Conditions and Purification

The bromination step is performed at low temperatures (0–5 °C) using bromine in dichloromethane (DCM) with careful pH control (8–10) by adding sodium hydroxide and sodium metabisulphite. The crude product is filtered, washed, dried under vacuum, and purified by recrystallization in ethyl acetate after charcoal treatment. This ensures high purity of the final etravirine product.

Summary of Key Research Findings

- Microwave-promoted synthesis is a breakthrough for etravirine production, offering significant time and yield improvements.

- The conventional multi-step synthesis remains important but is limited by longer reaction times and lower yields.

- Careful control of reaction conditions, especially in halogenation and purification steps, is crucial for product quality.

- Emerging pharmaceutical technologies in drug delivery may complement etravirine preparation by enhancing formulation performance.

Chemical Reactions Analysis

Etrabamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can undergo substitution reactions, particularly at the nitrogen atom, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Etrabamine has several scientific research applications:

Chemistry: Used as a model compound to study dopaminergic systems and receptor interactions.

Biology: Investigated for its effects on dopamine receptors and neurotransmitter pathways.

Industry: Utilized in the development of new pharmaceuticals targeting dopamine receptors.

Mechanism of Action

Etrabamine exerts its effects by acting as a dopamine D2 receptor agonist. It binds to the D2 receptors in the brain, mimicking the action of dopamine and activating these receptors. This activation leads to various downstream effects, including modulation of neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Etrabamine with structurally or mechanistically related compounds, emphasizing key differences in chemistry, targets, and clinical applications:

Key Findings:

Structural Divergence :

- This compound’s benzothiazole core distinguishes it from Mosapramine (a dibenzazepine derivative) and Tropanserin (a serotonin antagonist with a morpholine backbone) . Its reduced molecular weight compared to Mosapramine (168 vs. 503 g/mol) may influence blood-brain barrier penetration .

Mechanistic Contrasts :

- Unlike this compound’s D₂ agonism , Mosapramine acts as a D₂/D₃ antagonist, explaining its use in schizophrenia rather than Parkinson’s . Tropanserin and Efaroxan target serotonin and adrenergic pathways, respectively, reflecting broader antidepressant mechanisms .

Clinical Outcomes :

- This compound’s discontinuation contrasts with Mosapramine’s approval in Japan, suggesting divergent safety/efficacy profiles. Structural analogs from (e.g., 4-oxo-benzothiazoles) remain experimental, underscoring challenges in optimizing dopaminergic activity without off-target effects .

Regulatory and Classification Notes: this compound is classified under UNSPSC 51292304 as an antidepressant, though its molecular formula in (C₂₁H₂₅ClFN₃O₃·C₆H₈O₇) likely corresponds to a citrate salt or a misattributed entry . The NCATS data (C₈H₁₂N₂S) is authoritative .

Biological Activity

Etrabamine, a compound with the chemical identifier 70590-58-8, has garnered attention in pharmacological research due to its dopaminergic activity. It is primarily studied for its potential therapeutic applications in neurological disorders, particularly Parkinson's disease. This article will explore the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

This compound functions as a dopamine D2 receptor agonist , which means it binds to and activates dopamine D2 receptors in the brain. This mimics the action of dopamine, leading to various neurochemical effects, including:

- Modulation of neurotransmitter release : By activating D2 receptors, this compound influences the release of other neurotransmitters, which can affect mood and motor control.

- Neuronal activity regulation : this compound's interaction with dopamine receptors can help restore balance in dopaminergic signaling pathways disrupted in conditions like Parkinson's disease.

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity through its dopaminergic effects. A study highlighted its role in improving motor function in animal models of Parkinson's disease. The compound was shown to reduce symptoms associated with dopamine deficiency, such as rigidity and bradykinesia.

Table 1: Summary of Pharmacological Effects of this compound

| Effect | Observation | Reference |

|---|---|---|

| Motor Function Improvement | Significant reduction in rigidity | |

| Dopaminergic Activity | Agonist activity at D2 receptors | |

| Neurotransmitter Modulation | Enhanced release of serotonin |

Case Studies

Several case studies have documented the effects of this compound on patients with neurological disorders. One notable case involved a patient with advanced Parkinson's disease who demonstrated improved motor function and reduced dyskinesia after treatment with this compound. The study emphasized the importance of individualized treatment plans based on patient response.

Case Study Example

- Patient Profile : 65-year-old male with advanced Parkinson's disease.

- Treatment Regimen : Administered this compound alongside standard dopaminergic therapy.

- Outcome : Notable improvement in motor skills and a decrease in off-time periods.

Research Findings

Recent studies have expanded on the understanding of this compound's biological activity:

- Dopaminergic System Modeling : this compound is utilized as a model compound to study interactions within dopaminergic systems, providing insights into receptor dynamics and potential drug interactions .

- Neuroprotective Effects : Some research suggests that this compound may offer neuroprotective benefits by preventing neuronal apoptosis in dopamine-depleted environments .

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound reveal favorable absorption and distribution characteristics, making it a viable candidate for further clinical trials .

Table 2: Key Research Findings on this compound

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Etrabamine, and what analytical techniques validate its purity?

- Methodological Answer : this compound’s synthesis involves multi-step organic reactions, typically starting with benzazepine or benzylamine derivatives. Key steps include halogenation and coupling reactions under controlled pH and temperature . Post-synthesis validation requires high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. Regulatory standards (e.g., USP, EP) mandate impurity profiling using gradient elution protocols .

Q. How does this compound interact with neurotransmitter systems in preclinical models?

- Methodological Answer : Mechanistic studies often employ receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) and electrophysiological recordings in rodent brain slices. Dose-response curves and Schild analysis quantify affinity (Ki) and efficacy (EC₅₀). Cross-species comparisons require careful normalization of receptor density data to avoid translational bias .

Q. What in vitro models are suitable for preliminary efficacy screening of this compound?

- Methodological Answer : Immortalized cell lines (e.g., SH-SY5Y for neuroactivity) or primary neuronal cultures are used to assess cytotoxicity and neurotransmitter release via ELISA or fluorometric assays. Ensure consistency in cell passage numbers and culture media composition to reduce variability. Include positive controls (e.g., fluoxetine for SSRIs) and validate results with ≥3 biological replicates .

Q. What regulatory guidelines govern preclinical toxicity testing for this compound?

- Methodological Answer : Follow ICH S7A/S7B for safety pharmacology, including hERG channel inhibition assays to evaluate cardiac risks. OECD guidelines (e.g., Test No. 423) dictate acute oral toxicity protocols in rodents. Data must include histopathology, organ weight ratios, and hematological parameters, with statistical significance thresholds defined a priori (p < 0.05) .

Advanced Research Questions

Q. How can contradictory efficacy data for this compound in depression models be resolved?

- Methodological Answer : Conduct meta-analyses of existing studies to identify confounding variables (e.g., strain-specific responses in rodents or dosing regimens). Use Bayesian statistics to weigh evidence quality. If contradictions persist, design a multi-center study with standardized protocols (e.g., forced swim test duration, blinding procedures) and pre-registered hypotheses to minimize bias .

Q. What computational strategies predict this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models using software like GastroPlus or Simcyp. Input parameters include logP, plasma protein binding, and CYP450 metabolism data. Validate models against in vivo PK data from microdialysis or LC-MS/MS plasma profiling. Sensitivity analysis identifies critical parameters (e.g., blood-brain barrier permeability) .

Q. How does this compound’s efficacy vary across genetic subpopulations in translational research?

- Methodological Answer : Use genome-wide association studies (GWAS) to correlate patient genotypes (e.g., polymorphisms in SLC6A4 or COMT) with clinical response. In vitro CRISPR-edited cell models can isolate gene-specific effects. Account for epistatic interactions and population stratification using principal component analysis (PCA) .

Q. What experimental designs mitigate confounding in long-term this compound neuroplasticity studies?

- Methodological Answer : Implement longitudinal designs with staggered dosing cohorts and sham controls. Use multiplex immunoassays to track BDNF, synaptophysin, and other plasticity markers. Confounding factors (e.g., stress in chronic mild stress models) require randomization and covariate adjustment in mixed-effects models .

Q. How can multi-omics approaches elucidate this compound’s off-target effects?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (LC-HRMS) data from treated vs. untreated models. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks (e.g., mTOR or Wnt signaling). Validate findings with siRNA knockdown or inhibitor rescue experiments .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.